molecular formula C13H17NO4S B2725932 Ethyl 1-(phenylsulfonyl)prolinate CAS No. 1094619-25-6

Ethyl 1-(phenylsulfonyl)prolinate

Cat. No.: B2725932
CAS No.: 1094619-25-6
M. Wt: 283.34
InChI Key: GYFAOBVTZVAIFI-UHFFFAOYSA-N
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Description

Ethyl 1-(phenylsulfonyl)prolinate is a chemical compound with the molecular formula C13H17NO4S. It is a derivative of proline, an amino acid, and features a phenylsulfonyl group attached to the nitrogen atom of the proline ring.

Scientific Research Applications

Ethyl 1-(phenylsulfonyl)prolinate has several scientific research applications:

Preparation Methods

Ethyl 1-(phenylsulfonyl)prolinate can be synthesized through a base-mediated coupling reaction involving benzenesulfonyl azides and proline. The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds at elevated temperatures, around 60°C, and yields the desired product in good quantities .

Chemical Reactions Analysis

Ethyl 1-(phenylsulfonyl)prolinate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 1-(phenylsulfonyl)prolinate involves its interaction with specific molecular targets, such as enzymes. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 1-(phenylsulfonyl)prolinate can be compared to other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAOBVTZVAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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